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Compound of Interest

Compound Name: PF 05089771

Cat. No.: B609952 Get Quote

PF-05089771 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a

key mediator in pain signaling pathways.[1][2] Its efficacy has been evaluated across various

species, revealing differences in potency that are crucial for the preclinical to clinical translation

of pain therapeutics. This guide provides a comparative overview of PF-05089771's half-

maximal inhibitory concentration (IC50) values across different species, details the

experimental methodologies used for these determinations, and illustrates the relevant

biological and experimental pathways.

Data Presentation: IC50 Values
The inhibitory potency of PF-05089771 on Nav1.7 channels varies across common preclinical

species. The compound demonstrates high potency against human, mouse, dog, and

cynomolgus macaque Nav1.7 channels, with IC50 values in the low nanomolar range.[1][2][3]

However, its potency against the rat Nav1.7 ortholog is significantly lower.[1][2][3]

Species Channel IC50 (nM) Reference

Human hNav1.7 11 [1][3][4]

Mouse musNav1.7 8 [1][3]

Cynomolgus Macaque cynNav1.7 12 [3]

Dog dogNav1.7 13 [3]

Rat ratNav1.7 171 (or 168) [1][2][3]
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This cross-species difference, particularly the 15-fold lower potency in rats compared to

humans, is attributed to sequence divergence at the putative binding site within the voltage-

sensing domain 4 (VSD4) of the Nav1.7 channel.[2]

Experimental Protocols
The determination of PF-05089771's IC50 values was primarily conducted using

electrophysiological techniques, specifically automated and manual patch-clamp assays on

heterologous expression systems.

1. Cell Line and Channel Expression:

Human Embryonic Kidney (HEK) 293 cells were used to stably or transiently express the full-

length Nav1.7 channel orthologues from various species (human, mouse, rat, dog,

cynomolgus macaque).[2][5]

2. Electrophysiological Recordings:

Method: Whole-cell patch-clamp electrophysiology was the core technique.[2][6] Recordings

were performed using automated patch-clamp systems (e.g., PatchXpress) for high-

throughput screening and manual patch-clamp for detailed mechanistic studies.[2][5]

State-Dependent Inhibition: PF-05089771 is a state-dependent inhibitor, showing

significantly higher potency for the inactivated state of the Nav1.7 channel compared to the

resting state (11 nM vs 10 µM for human Nav1.7).[2][5]

Voltage Protocol: To measure the potency on the inactivated state, the cell membrane

potential was held at the empirically determined half-inactivation voltage (V½) for each cell.

[2][5] For human Nav1.7 expressed in HEK293 cells, the average V½ of inactivation was

approximately -77.7 mV.[2][5] A depolarizing test pulse was then applied to elicit a sodium

current, and the inhibitory effect of different concentrations of PF-05089771 was measured.

Data Analysis: Concentration-response curves were generated by plotting the percentage of

current inhibition against the compound concentration. The IC50 values were then calculated

by fitting the data to a standard logistical equation.[2]
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Signaling Pathway of Nav1.7 in Nociception

The diagram below illustrates the role of the Nav1.7 channel in the pain signaling cascade.

Noxious stimuli activate nociceptors, leading to the opening of Nav1.7 channels. The

subsequent influx of sodium ions depolarizes the neuron, amplifying the signal and leading to

the generation of an action potential that travels to the central nervous system, resulting in the

sensation of pain. PF-05089771 selectively blocks this channel, thereby inhibiting the pain

signal at its origin.
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Caption: Role of Nav1.7 in the pain signaling pathway and its inhibition by PF-05089771.

Experimental Workflow for IC50 Determination

The following flowchart outlines the typical experimental process for determining the IC50 value

of an inhibitor like PF-05089771 using patch-clamp electrophysiology.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b609952?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Cell Culture
(HEK293 expressing Nav1.7)

Establish Whole-Cell
Patch-Clamp Configuration

Apply Voltage Protocol
(Hold at V½ of inactivation)

Record Baseline
Sodium Current

Apply PF-05089771
(Varying Concentrations)

Record Inhibited
Sodium Current

 Test next
concentration 

Data Analysis
(Concentration-Response Curve)

Calculate IC50 Value

End

Click to download full resolution via product page

Caption: Workflow for determining IC50 values using whole-cell patch-clamp electrophysiology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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